Technical Whitepaper: Chemical Structure, Molecular Weight, and Synthesis of 5'-O-Tosyl-2'-deoxycytidine
Technical Whitepaper: Chemical Structure, Molecular Weight, and Synthesis of 5'-O-Tosyl-2'-deoxycytidine
Executive Summary
In the landscape of nucleoside chemistry and antiviral drug development, functionalizing the 5'-position of the pentose sugar is a critical gateway to synthesizing novel therapeutics. 5'-O-Tosyl-2'-deoxycytidine (CAS: 27999-55-9) serves as a highly reactive, activated intermediate in these workflows. By converting the relatively poor 5'-hydroxyl leaving group into a highly labile p-toluenesulfonate (tosylate) ester, chemists can execute precise nucleophilic substitutions (SN2) to generate 5'-modified nucleosides, such as azido, fluoro, or phosphonate derivatives.
This guide synthesizes the physicochemical properties of 5'-O-Tosyl-2'-deoxycytidine, details a self-validating protocol for its regioselective synthesis, and explores its downstream applications in generating polymerase inhibitors.
Chemical Identity & Physicochemical Properties
Understanding the precise molecular characteristics of 5'-O-Tosyl-2'-deoxycytidine is essential for stoichiometric accuracy and downstream chromatographic purification. The quantitative data below summarizes the core structural metrics based on verified chemical reference standards .
| Parameter | Specification |
| Analyte Name | 5'-Tosyl-2'-deoxy Cytidine (5'-O-Tosyl-2'-deoxycytidine) |
| CAS Registry Number | 27999-55-9 |
| Molecular Formula | C16H19N3O6S |
| Molecular Weight | 381.40 g/mol |
| Monoisotopic Mass | 381.0995 Da |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, and Pyridine; sparingly soluble in H2O |
| Storage Conditions | -20°C, desiccated, protected from light and moisture |
Mechanistic Role in Nucleoside Chemistry
The primary hydroxyl group at the 5'-position of 2'-deoxycytidine is a poor leaving group. To synthesize 5'-modified drug candidates, this hydroxyl must be activated. Tosylation is the preferred method because the bulky p-toluenesulfonyl group provides excellent regioselectivity for the primary 5'-OH over the secondary 3'-OH, while the resulting tosylate anion is resonance-stabilized, making it an exceptional leaving group for subsequent SN2 reactions.
Workflow from 2'-deoxycytidine to 5'-modified nucleosides via tosyl activation.
Experimental Protocol: Regioselective Synthesis of 5'-O-Tosyl-2'-deoxycytidine
To ensure maximum yield and prevent unwanted side reactions (such as N4-tosylation of the cytosine base or 3'-O-tosylation), the following protocol relies on strict temperature control and anhydrous conditions. This workflow is designed as a self-validating system , incorporating in-line quality control checks.
Phase 1: Preparation and Dehydration
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Co-evaporation: Dissolve 10 mmol of 2'-deoxycytidine in 20 mL of anhydrous pyridine. Evaporate to dryness under reduced pressure. Repeat this step twice.
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Causality: Nucleosides are highly hygroscopic. Any residual water will rapidly hydrolyze the p-toluenesulfonyl chloride (TsCl) reagent into unreactive p-toluenesulfonic acid, drastically reducing the yield.
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Solvation: Redissolve the dried 2'-deoxycytidine in 50 mL of anhydrous pyridine and flush the reaction flask with Argon.
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Causality: Pyridine serves a triple role: it acts as the solvent, functions as an acid scavenger to neutralize the HCl byproduct, and acts as a nucleophilic catalyst by forming a highly reactive N-tosylpyridinium intermediate.
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Phase 2: Regioselective Tosylation
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Temperature Control: Chill the reaction flask in an ice-water bath to exactly 0°C.
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Causality: The primary 5'-OH is sterically more accessible than the secondary 3'-OH. However, at room temperature, the kinetic difference narrows, leading to 3',5'-ditosylation. Maintaining 0°C enforces strict regioselectivity.
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Reagent Addition: Dissolve 11 mmol (1.1 equivalents) of TsCl in 10 mL of anhydrous pyridine. Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel.
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Incubation: Stir the mixture at 0°C to 4°C for 12–16 hours.
Phase 3: Self-Validation & Quenching
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In-Process QC (LC-MS): Before quenching, sample 10 µL of the reaction mixture. Dilute in methanol and run a rapid LC-MS.
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Validation Check: You must observe a dominant peak at m/z 382.1 [M+H]⁺ (the target 5'-tosylate). If a peak at m/z 536.1 [M+H]⁺ (di-tosylate) exceeds 5% relative abundance, the reaction temperature was too high or TsCl was added too rapidly.
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Quenching: If the QC passes, add 5 mL of ice-cold water to the flask and stir for 15 minutes.
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Causality: Water hydrolyzes any unreacted TsCl, preventing further reaction during the concentration phase.
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Phase 4: Isolation
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Concentration: Remove the pyridine under high vacuum at a temperature not exceeding 30°C to prevent thermal degradation.
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Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane (DCM) to Methanol (typically 95:5 to 90:10). Pool the fractions containing the pure product (Rf ~0.4 in 9:1 DCM/MeOH) and lyophilize to yield a white solid.
Applications in Drug Development
The commercial and scientific value of 5'-O-Tosyl-2'-deoxycytidine lies in its utility as a versatile building block for therapeutic development .
A. Synthesis of Polymerase Inhibitors
In structural biology and oncology, researchers require non-cleavable nucleotide analogues to study DNA polymerase mechanisms. By reacting 5'-O-Tosyl-2'-deoxycytidine with methylene-diphosphate salts, chemists can synthesize α,β-methylene-2'-deoxynucleoside 5'-diphosphates. Subsequent enzymatic phosphorylation yields α,β-methylene-dNTPs. These analogues act as potent, non-hydrolyzable inhibitors of DNA polymerase β (with Ki values in the 1–5 µM range), making them critical tools for probing DNA repair pathways in cancer cells .
B. Antiviral Nucleoside Analogues
Nucleoside reverse transcriptase inhibitors (NRTIs) often require modifications at the 5' or 3' positions to act as chain terminators during viral replication. The 5'-tosyl group can be easily displaced by sodium azide (NaN3) or fluorinating agents (like DAST) to create 5'-azido or 5'-fluoro cytidine derivatives. These modifications alter the molecule's pharmacokinetic profile and its affinity for viral kinases, forming the backbone of many antiviral discovery pipelines.
References
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National Center for Biotechnology Information (NCBI). "α,β-Methylene-2'-deoxynucleoside 5'-triphosphates as non-cleavable substrates for DNA polymerases: Isolation, characterization, and stability studies." PubMed Central (PMC). Available at: [Link]
